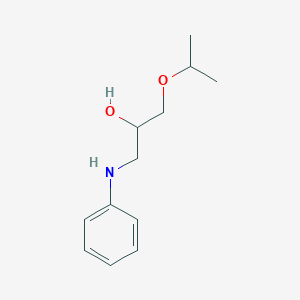![molecular formula C22H28O3 B4986359 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as ABD-459, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene is not yet fully understood. However, it is believed that this compound works by modulating the activity of certain enzymes and receptors in the body, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects:
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene has been found to have a range of biochemical and physiological effects. These effects include the modulation of various enzymes and receptors in the body, which can have an impact on processes such as inflammation, cell growth, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene in laboratory experiments is its ability to modulate various enzymes and receptors in the body. This can make it a useful tool for studying the effects of these enzymes and receptors on various physiological processes. However, one of the main limitations of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are many potential future directions for research on 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene. Some possible areas of focus include further studies on the mechanism of action of this compound, as well as its potential use in the treatment of various diseases and conditions. Additionally, researchers may explore the use of this compound in combination with other drugs or compounds to enhance its effects or reduce any potential side effects.
Méthodes De Synthèse
The synthesis of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene is a complex process that requires a high level of expertise and specialized equipment. The most common method for synthesizing this compound involves the use of a series of chemical reactions that are carefully controlled and monitored to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene has been studied extensively for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Propriétés
IUPAC Name |
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-6-8-19-11-12-20(21(15-19)23-5)24-13-7-14-25-22-17(3)10-9-16(2)18(22)4/h6,9-12,15H,1,7-8,13-14H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYKJOYBOUXGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCOC2=C(C=C(C=C2)CC=C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4986277.png)
![1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
![5-(2-chlorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4986286.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4986290.png)


![5-{4-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4986333.png)
![cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4986339.png)

![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)

